1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine
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Overview
Description
1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C13H20N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents such as methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen functionalities.
Scientific Research Applications
1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.
1,3-Dimethylbutylamine: A simpler aliphatic amine with a similar alkyl chain but lacking the pyrazole ring.
1,3-Dimethyl-N-propargyl-1H-pyrazol-5-amine: Another pyrazole derivative with a different substituent on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,5-dimethyl-N-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-6-11-10-7-9(3)12-13(10)4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
UXXZEZWEQOYEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCCC(C)C)C |
Origin of Product |
United States |
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